Tunlametinib

MEK inhibition Kinase assay Potency

Tunlametinib is the essential tool compound for NRAS-driven melanoma research. As the first and only MEK inhibitor globally approved for advanced NRAS-mutant melanoma, it is the standard-of-care comparator for benchmarking novel therapies in PDX models. Its 19-fold greater potency versus binimetinib and 10-100-fold greater antiproliferative activity versus selumetinib ensure maximal target engagement at lower concentrations, critical for revealing synergistic drug combinations. With predictable linear PK for reliable dose translation, this compound is uniquely positioned to translate preclinical findings to the clinic. Secure the gold-standard reference standard for your RAS-RAF-MEK-ERK pathway studies.

Molecular Formula C16H12F2IN3O3S
Molecular Weight 491.3 g/mol
CAS No. 1801756-06-8
Cat. No. B8682190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTunlametinib
CAS1801756-06-8
Molecular FormulaC16H12F2IN3O3S
Molecular Weight491.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1I)F)NC2=C(C3=C(C=C2C(=O)NOCCO)SC=N3)F
InChIInChI=1S/C16H12F2IN3O3S/c17-10-5-8(19)1-2-11(10)21-14-9(16(24)22-25-4-3-23)6-12-15(13(14)18)20-7-26-12/h1-2,5-7,21,23H,3-4H2,(H,22,24)
InChIKeyUFZJUVFSSINETF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tunlametinib: An Orally Bioavailable, Allosteric MEK1/2 Inhibitor for RAS/RAF-Driven Cancers (CAS 1801756-06-8)


Tunlametinib (HL-085, Kolupin®) is a synthetic organic, orally bioavailable, small-molecule inhibitor that targets mitogen-activated protein kinase kinases 1 and 2 (MEK1/2) with high selectivity [1]. It functions as an allosteric, ATP-noncompetitive inhibitor of the MEK1/2 kinases, effectively blocking the downstream RAS-RAF-MEK-ERK signaling cascade, which is a key driver of proliferation and survival in various cancers [2]. This mechanism of action leads to the induction of cell cycle arrest at the G0/G1 phase and the promotion of apoptosis in tumor cells [3]. Tunlametinib was granted conditional approval in China in March 2024 for the treatment of advanced NRAS-mutant melanoma in patients who have progressed on prior anti-PD-1/PD-L1 therapy [4].

Why Tunlametinib (CAS 1801756-06-8) is Not Interchangeable with Other MEK Inhibitors: A Procurement Perspective


Despite sharing a common target class with other MEK inhibitors such as binimetinib (MEK162), selumetinib (AZD6244), trametinib, and cobimetinib, the pharmacological, pharmacokinetic, and clinical profiles of tunlametinib are distinct and not substitutable. Preclinical studies demonstrate significant quantitative differences in potency, selectivity, and antiproliferative activity [1]. Critically, tunlametinib holds a unique regulatory position as the first and only MEK inhibitor globally approved for the specific indication of advanced NRAS-mutant melanoma [2]. This specific approval is based on a clinical trial program that generated a unique efficacy and safety dataset in this patient population [3]. Therefore, for research or clinical applications focused on NRAS-driven models or direct comparisons with approved MEK inhibitors, substituting tunlametinib with another analog would yield non-equivalent experimental results and is not supported by the current body of evidence.

Quantitative Differentiation of Tunlametinib (CAS 1801756-06-8): A Comparative Evidence Guide for Procurement


Superior MEK Kinase Inhibitory Potency of Tunlametinib Compared to Binimetinib

Tunlametinib exhibits significantly higher potency against the MEK kinase target compared to the FDA-approved MEK inhibitor binimetinib (MEK162). In a head-to-head preclinical comparison, tunlametinib demonstrated approximately 19-fold greater potency against MEK kinase than binimetinib [1].

MEK inhibition Kinase assay Potency

Enhanced Antiproliferative Activity of Tunlametinib Against RAS/RAF Mutant Cell Lines Relative to Selumetinib

When tested for its ability to inhibit the proliferation of RAS/RAF mutant cancer cell lines, tunlametinib displayed markedly superior activity compared to selumetinib (AZD6244). The study reported tunlametinib's potency was nearly 10 to 100-fold greater than selumetinib across a panel of mutant cell lines [1].

Antiproliferative activity RAS/RAF mutant Cell viability

Clinical Validation of Tunlametinib in Advanced NRAS-Mutant Melanoma, a Unique Approved Indication

Tunlametinib is the first and only MEK inhibitor to receive regulatory approval for the treatment of advanced NRAS-mutant melanoma [1]. In a pivotal Phase II study (NCT05217303) of 100 patients with this aggressive cancer subtype, tunlametinib monotherapy (12 mg BID) achieved a confirmed objective response rate (ORR) of 35.8% and a median overall survival (mOS) of 13.7 months [2]. This clinical efficacy dataset is unique to tunlametinib and is not available for other MEK inhibitors in this specific NRAS-mutant population.

NRAS-mutant melanoma Phase II clinical trial Objective response rate

Demonstrated Pharmacokinetic Linearity of Tunlametinib in Clinical Studies

Clinical pharmacokinetic (PK) analysis of tunlametinib demonstrates a linear and predictable PK profile, with systemic exposure (Cmax and AUC) increasing in a dose-proportional manner across the therapeutic range of 0.5 mg to 18 mg twice daily [1]. The compound is rapidly absorbed, with a time to maximum concentration (Tmax) of 0.5–1 hour, and has a mean elimination half-life (t1/2) ranging from 21.84 to 34.41 hours [1]. This linear PK profile is a key differentiator from some other MEK inhibitors, which can exhibit non-linear PK, and supports the predictable, twice-daily dosing regimen for tunlametinib [1].

Pharmacokinetics Dose-proportionality ADME

Recommended Research and Industrial Applications for Tunlametinib (CAS 1801756-06-8)


As a Reference Standard for Preclinical NRAS-Mutant Melanoma Research

Given its unique regulatory approval as the first and only MEK inhibitor for advanced NRAS-mutant melanoma [1], tunlametinib is the essential tool compound for any research program studying this specific oncogenic driver. It should be used as the standard-of-care comparator in preclinical efficacy studies, including patient-derived xenograft (PDX) models, to benchmark novel agents or combination therapies targeting NRAS-driven signaling. Its well-characterized clinical efficacy profile (ORR 35.8%, mOS 13.7 months) provides a relevant clinical anchor for translating preclinical findings [2].

As a High-Potency Tool for MEK Inhibition in RAS/RAF Mutant Cancer Cell Lines

In vitro studies focused on the RAS-RAF-MEK-ERK pathway will benefit from the high potency of tunlametinib. Its 19-fold greater potency against MEK kinase versus binimetinib and 10-100-fold greater antiproliferative activity versus selumetinib make it a superior choice for achieving maximal target engagement at lower concentrations [1]. This is particularly advantageous in combination screens, where reducing the concentration of each component can minimize off-target toxicities and reveal synergistic interactions, such as those already demonstrated with BRAF, KRASG12C, and SHP2 inhibitors [1].

For Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Requiring Linear Exposure

Tunlametinib is well-suited for preclinical PK/PD studies where predictable, dose-proportional systemic exposure is required. Its demonstrated linear PK in the clinic across a wide dose range (0.5 mg to 18 mg BID) [1] supports more straightforward allometric scaling and dose translation in animal models compared to compounds with non-linear PK. This property makes tunlametinib a reliable probe for investigating the relationship between MEK inhibition (as measured by pERK suppression) and tumor growth inhibition in vivo.

As a Benchmark in Combination Therapy Studies with BRAF or KRAS Inhibitors

Tunlametinib has shown synergistic anti-tumor effects when combined with BRAF, KRASG12C, and SHP2 inhibitors in preclinical models [1]. Furthermore, a Phase I clinical trial established the safety and preliminary efficacy of tunlametinib in combination with the BRAF inhibitor vemurafenib in BRAF V600-mutant solid tumors, including an ORR of 60.6% in NSCLC patients [2]. These data position tunlametinib as a key benchmark partner for evaluating novel MEK inhibitor-based combination strategies in research settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tunlametinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.